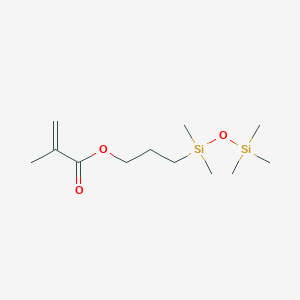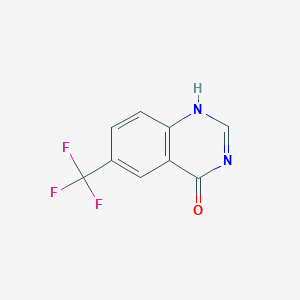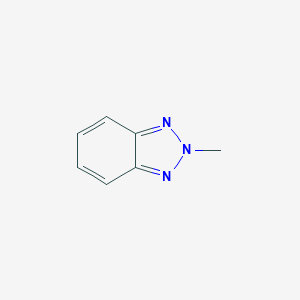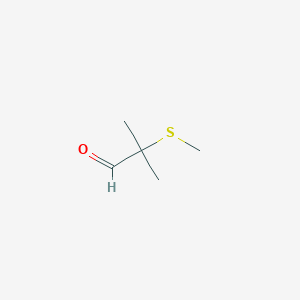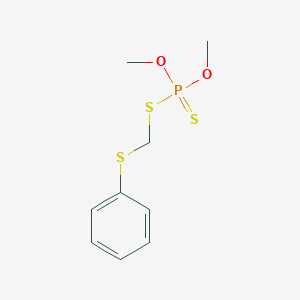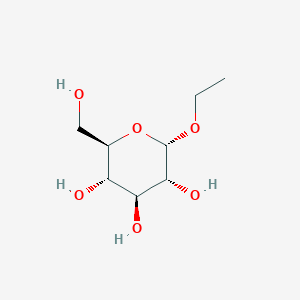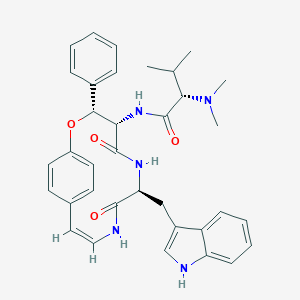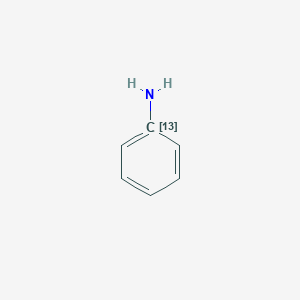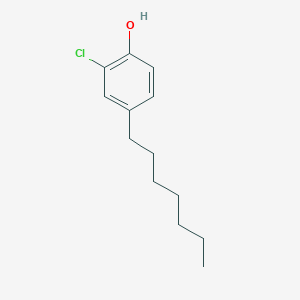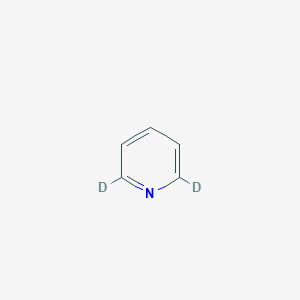![molecular formula C9H14O2Si B101852 2-[(Trimethylsilyl)oxy]phenol CAS No. 17881-86-6](/img/structure/B101852.png)
2-[(Trimethylsilyl)oxy]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Trimethylsilyl)oxy]phenol, also known as TMS-OP or TMS-2-phenol, is a chemical compound that has been studied extensively in scientific research. It is commonly used as a protecting group in organic synthesis and has various applications in biochemistry and pharmacology. In
Wirkmechanismus
The mechanism of action of 2-[(Trimethylsilyl)oxy]phenol involves the formation of a covalent bond between the TMS group and the phenolic hydroxyl group of the substrate. This protects the hydroxyl group from unwanted reactions during subsequent steps in the synthesis. The TMS group can be removed using various methods, such as treatment with fluoride ions or acidic conditions.
Biochemische Und Physiologische Effekte
2-[(Trimethylsilyl)oxy]phenol has been shown to have various biochemical and physiological effects. In one study, 2-[(Trimethylsilyl)oxy]phenol was found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests that 2-[(Trimethylsilyl)oxy]phenol may have potential applications in the treatment of neurological disorders such as Alzheimer's disease. 2-[(Trimethylsilyl)oxy]phenol has also been shown to have antioxidant properties, which may be beneficial in the prevention of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[(Trimethylsilyl)oxy]phenol in lab experiments is its ability to protect phenolic hydroxyl groups without affecting other functional groups in the substrate. This allows for selective reactions and can simplify the synthesis process. However, 2-[(Trimethylsilyl)oxy]phenol can be difficult to remove from the substrate, and the removal process may require harsh conditions that can damage other functional groups. Additionally, 2-[(Trimethylsilyl)oxy]phenol may not be suitable for substrates with multiple phenolic hydroxyl groups.
Zukünftige Richtungen
There are several future directions for research related to 2-[(Trimethylsilyl)oxy]phenol. One area of interest is the development of new methods for the removal of the TMS group, which could improve the efficiency and selectivity of the synthesis process. Another area of research is the exploration of 2-[(Trimethylsilyl)oxy]phenol's potential applications in biochemistry and pharmacology, particularly in the treatment of neurological disorders and oxidative stress-related diseases. Finally, the synthesis of new 2-[(Trimethylsilyl)oxy]phenol derivatives with improved properties could lead to new applications in organic synthesis and other fields.
Synthesemethoden
The synthesis of 2-[(Trimethylsilyl)oxy]phenol can be achieved through the reaction of 2-phenol with trimethylsilyl chloride in the presence of a base such as pyridine. The resulting product is a white crystalline solid with a melting point of 104-105°C. The yield of the synthesis can be improved by using different reaction conditions or purification methods.
Wissenschaftliche Forschungsanwendungen
2-[(Trimethylsilyl)oxy]phenol has been widely used as a protecting group in organic synthesis, specifically in the protection of phenolic hydroxyl groups. It has also been used in the synthesis of natural products and pharmaceuticals. In addition, 2-[(Trimethylsilyl)oxy]phenol has been studied for its potential applications in biochemistry and pharmacology.
Eigenschaften
IUPAC Name |
2-trimethylsilyloxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-12(2,3)11-9-7-5-4-6-8(9)10/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFVQIKZNWVPHPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=CC=C1O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339235 |
Source


|
| Record name | 2-[(Trimethylsilyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(Trimethylsilyl)oxy]phenol | |
CAS RN |
17881-86-6 |
Source


|
| Record name | 2-[(Trimethylsilyl)oxy]phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

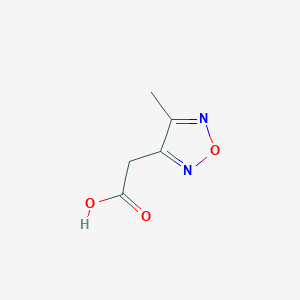
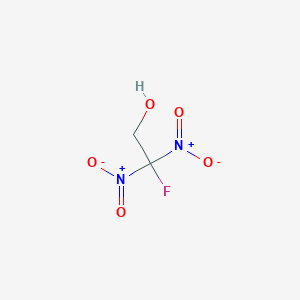
![8-methoxy-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B101772.png)
![3-Methoxy-4-azatricyclo[3.3.2.02,8]deca-3,6,9-triene](/img/structure/B101773.png)
